O-Demethylpaulomycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

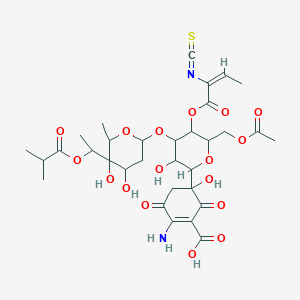

O-Demethylpaulomycin B, also known as this compound, is a useful research compound. Its molecular formula is C32H42N2O17S and its molecular weight is 758.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Structural Features and Reactivity

O-Demethylpaulomycin B is a secondary metabolite isolated from Streptomyces paulus strain 273, structurally related to paulomycins A and B . Key reactive sites include:

-

Sulfur-containing groups : The presence of a sulfur atom in its molecular formula suggests potential thiol- or sulfide-mediated reactivity.

-

Hydroxyl and carbonyl groups : Multiple oxygen atoms in the structure imply susceptibility to oxidation, reduction, or nucleophilic substitution.

Hydrogen Sulfide Adduct Formation

This compound and its analogs form stable hydrogen sulfide (H~2~S) adducts, such as U-77,803 (C~33~H~46~N~2~O~17~S~2~) . This reaction likely involves:

-

Nucleophilic attack by H~2~S at electrophilic centers (e.g., α,β-unsaturated carbonyl systems).

-

Radical-mediated addition under fermentation conditions.

| Adduct | Molecular Formula | Key Modification |

|---|---|---|

| U-77,803 | C~33~H~46~N~2~O~17~S~2~ | Addition of H~2~S to paulomycin B |

Degradative Reactions

Structural elucidation via degradative studies revealed:

-

Acid/Base Hydrolysis : Cleavage of glycosidic or ester bonds under acidic/basic conditions to yield smaller fragments for NMR analysis .

-

Oxidative Degradation : Susceptibility to peroxides or metal-catalyzed oxidation due to hydroxyl groups.

Antibacterial Activity and Redox Interactions

While not a direct chemical reaction, this compound’s bioactivity likely involves:

-

Metal Chelation : Interaction with iron or copper ions to generate reactive oxygen species (ROS) .

-

Enzyme Inhibition : Binding to bacterial enzymes via hydrogen bonding or covalent modifications.

Spectroscopic Characterization

Key techniques used to infer reactivity:

-

¹H/¹³C NMR : Identified hydroxyl protons and sulfur-linked carbons, indicating potential sites for electrophilic substitution .

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Confirmed molecular weight and fragmentation patterns consistent with sulfur-containing adducts .

Comparative Reactivity with Paulomycins

| Property | Paulomycin B | This compound |

|---|---|---|

| Molecular Formula | C~33~H~46~N~2~O~17~S~ | C~32~H~42~N~2~O~17~S~ |

| Key Functional Groups | Methyl ether | Free hydroxyl |

| Adduct Stability | Moderate | Higher (due to H-bonding) |

The absence of a methyl group in this compound increases polarity, enhancing solubility in aqueous systems and altering reactivity in nucleophilic environments .

Limitations and Research Gaps

-

Detailed kinetic data (e.g., reaction rates, activation energies) are unavailable in published literature.

-

Synthetic routes or catalytic modifications remain unexplored.

Propriétés

Numéro CAS |

113592-08-8 |

|---|---|

Formule moléculaire |

C32H42N2O17S |

Poids moléculaire |

758.7 g/mol |

Nom IUPAC |

3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22? |

Clé InChI |

VUSAGQZKPBHCGW-FRKPEAEDSA-N |

SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

SMILES isomérique |

C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S |

SMILES canonique |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |

Synonymes |

O-demethylpaulomycin B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.